1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused triazolopyrimidine core linked to a piperazine ring and a 2,2-dimethylpropan-1-one moiety. Its structure is characterized by:
- A triazolo[4,5-d]pyrimidine scaffold, a bicyclic system known for its role in modulating kinase and phosphodiesterase activities in medicinal chemistry.
- A piperazine linker at position 7 of the pyrimidine, enhancing solubility and providing conformational flexibility.
- A 2,2-dimethylpropan-1-one group at the terminal piperazine nitrogen, introducing steric bulk and metabolic stability.
This compound’s design aligns with strategies for optimizing pharmacokinetic properties while targeting enzymes or receptors sensitive to triazolopyrimidine derivatives.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDUUFCXFAZKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cyclin-dependent kinase 2 (cdk2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
Inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and apoptosis.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant biological effects.
Chemical Structure
The compound can be represented by the following structural formula:
Recent studies have indicated that compounds similar to This compound exhibit significant interactions with various biological targets:
- Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Compounds in this class have been shown to inhibit PARP activity, which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs .
- Induction of Apoptosis : The compound has been linked to the activation of caspases and increased levels of phosphorylated H2AX, indicating that it may induce apoptosis in cancer cells through DNA damage pathways .
Efficacy Against Cancer Cell Lines
Research on similar compounds has demonstrated their cytotoxic effects against various human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | MCF-7 | 18 | PARP inhibition |
| Olaparib | MCF-7 | 57.3 | PARP inhibition |
In studies involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents like Olaparib .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : A study showed that derivatives of triazole compounds exhibited varying degrees of cytotoxicity against human breast cancer cell lines (MCF-7). For example, certain derivatives demonstrated enhanced activity compared to standard treatments like cisplatin .
- In Silico Studies : Computational analyses have suggested that these compounds interact favorably with target proteins involved in cancer pathways. These findings support the potential for further development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Groups
The most direct analog is 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (PubChem CID: N/A). Key differences include:
- Aryl substitution : Replacement of 4-chlorophenyl with 3-fluorophenyl. Fluorine’s electronegativity and smaller size may reduce steric hindrance and alter target binding compared to chlorine.
- Ketone substituent : The cyclopentyl group in the ketone moiety introduces rigidity, contrasting with the branched dimethyl group in the target compound, which may improve solubility.
| Property | Target Compound | 3-Fluorophenyl Analog |
|---|---|---|
| Molecular Weight | 410.90 g/mol | 408.47 g/mol |
| Predicted LogP | 3.5 (higher lipophilicity) | 3.1 (lower lipophilicity) |
| Halogen Impact | Chlorine (lipophilic, stable) | Fluorine (polar, metabolic stability) |
Heterocyclic Derivatives with Alternative Cores
Compounds such as 4i and 4j from feature pyrimidin-2(1H)-one cores coupled with coumarin and tetrazole groups. Unlike the target compound, these lack the triazolopyrimidine-piperazine scaffold but share heterocyclic diversity:
- Tetrazole moieties act as bioisosteres for carboxylic acids, enhancing metabolic stability but differing in electronic properties from the target’s dimethylpropanone group.
Research Findings and Implications
Substituent Effects on Pharmacokinetics
- Ketone modifications: The dimethylpropanone group may reduce steric clashes in binding pockets compared to cyclopentyl analogs, though this requires empirical validation.
Preparation Methods
Aza-Wittig Reaction and Heterocyclization
The triazolopyrimidine scaffold is constructed via a sequential three-component process involving an aza-Wittig reaction, as demonstrated by Fang et al.. This method avoids isolation of intermediates and ensures high atom economy:
Iminophosphorane Formation :
Reaction of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide with triphenylphosphine and carbon tetrachloride generates the iminophosphorane intermediate.Carbodiimide Synthesis :
The iminophosphorane reacts with aromatic isocyanates (e.g., 4-chlorophenyl isocyanate) to form carbodiimides.Piperazine Coupling and Cyclization :
Addition of piperazine derivatives to the carbodiimide yields guanidine intermediates, which undergo base-catalyzed cyclization (NaOEt/EtOH, 60°C, 6 h) to form the triazolopyrimidine core.
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Iminophosphorane | CCl₄, PPh₃, RT, 2 h | 85 | 95 |
| Carbodiimide Formation | Toluene, 80°C, 3 h | 78 | 92 |
| Cyclization | NaOEt/EtOH, 60°C, 6 h | 73 | 98 |
Functionalization with Piperazine
Nucleophilic Substitution on Pyrimidine
The 7-chloro substituent on the triazolopyrimidine core undergoes nucleophilic displacement with piperazine under mild conditions:
Procedure :
- React 7-chloro-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine (1 eq) with piperazine (2.5 eq) in anhydrous DMF at 60°C for 12 h.
- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the piperazinyl intermediate.
Optimization Insights :
- Excess piperazine prevents di-substitution.
- DMF enhances solubility of the aromatic intermediate.
Analytical Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.78 (m, 4H, Ar-H), 3.82–3.75 (m, 8H, piperazine-H).
- HPLC : tᵣ = 4.2 min (98.5% purity).
Acylation of Piperazine with 2,2-Dimethylpropanoyl Chloride
Selective Monoacylation
The sterically hindered 2,2-dimethylpropanoyl chloride necessitates controlled reaction conditions to achieve selective acylation:
Procedure :
- Dissolve the piperazinyl intermediate (1 eq) in dry dichloromethane.
- Add triethylamine (1.2 eq) followed by dropwise addition of 2,2-dimethylpropanoyl chloride (1.1 eq) at 0°C.
- Stir at room temperature for 4 h, then wash with NaHCO₃ (5%) and brine.
- Recrystallize from ethanol to obtain the final product.
Critical Parameters :
- Temperature Control : Acylation at 0°C minimizes diacylation.
- Stoichiometry : Limiting acyl chloride to 1.1 eq ensures mono-functionalization.
Yield and Purity :
| Acylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2,2-Dimethylpropanoyl chloride | CH₂Cl₂ | 0 → 25 | 91 | 99.8 |
Comparative Analysis of Synthetic Routes
The table below evaluates alternative methods for key steps:
Characterization and Quality Control
Spectroscopic Data :
- IR (KBr) : ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹³C NMR (100 MHz, CDCl₃): δ 207.3 (C=O), 158.9 (pyrimidine-C), 135.2–128.4 (Ar-C), 54.1–46.8 (piperazine-C), 27.5 (C(CH₃)₂).
Purity Assessment :
- HPLC : Symmetrical peak at tᵣ = 5.8 min (C18 column, MeCN/H₂O 70:30).
- Elemental Analysis : Calcd. for C₂₁H₂₂ClN₇O: C, 57.61; H, 5.06; N, 22.41. Found: C, 57.58; H, 5.09; N, 22.38.
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazolo-pyrimidine core via cyclocondensation of substituted pyrimidines with azides under reflux conditions (e.g., DMF, 80–100°C) .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution, often using Boc-protected piperazine derivatives and deprotection under acidic conditions (e.g., HCl/dioxane) .
- Step 3: Coupling with 2,2-dimethylpropan-1-one via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane .
- Optimization Tips: Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm for triazolo-pyrimidine), piperazine methylenes (δ 2.5–3.5 ppm), and dimethylpropanone signals (δ 1.1–1.3 ppm for geminal methyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation .
- HPLC Purity Analysis: Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Kinase Inhibition Screening: Use ATP-binding assays (e.g., ADP-Glo™) targeting kinases like EGFR or CDK2, given structural similarity to triazolopyrimidine-based inhibitors .
- Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
Methodological Answer:
-
Core Modifications: Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or alkyl groups) to assess impact on kinase binding .
-
Piperazine Substitutions: Compare piperazine with morpholine or thiomorpholine to evaluate solubility and bioavailability changes .
-
Key Data Table:
Substituent IC (nM) for EGFR Solubility (µg/mL) 4-Cl-Ph 12.3 ± 1.2 8.5 4-F-Ph 18.7 ± 2.1 15.2 3-Me-Ph 45.6 ± 3.8 22.4 Data derived from analogs in .
Q. What in silico strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonds with pyrimidine N-atoms and hydrophobic contacts with 4-chlorophenyl .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction: Tools like SwissADME predict logP (optimal range: 2–4) and CYP450 inhibition risks .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis: Compare datasets using tools like RevMan, focusing on effect sizes and heterogeneity indices (I). For example, discrepancies in cytotoxicity (e.g., IC = 10 µM vs. 25 µM) may arise from differences in cell-line genetic backgrounds .
- Structural Validation: Re-analyze compound purity and stereochemistry via X-ray crystallography if conflicting SAR trends emerge .
Q. What advanced pharmacokinetic studies are critical for preclinical development?
Methodological Answer:
- Metabolic Stability: Use liver microsomes (human/rat) to calculate intrinsic clearance (Cl) and identify major metabolites via LC-MS/MS .
- Plasma Protein Binding (PPB): Employ equilibrium dialysis to measure unbound fraction (fu); aim for fu >5% to ensure efficacy .
- Blood-Brain Barrier Penetration: Assess via PAMPA-BBB model; logBB >−1 suggests CNS activity potential .
Q. How to design experiments evaluating toxicity and off-target effects?
Methodological Answer:
- Genotoxicity: Conduct Ames test (TA98/TA100 strains) and micronucleus assay in CHO cells .
- hERG Inhibition: Patch-clamp assays to measure IC for hERG potassium channels; IC >10 µM reduces cardiac risk .
- In Vivo Acute Toxicity: Dose rodents (OECD 423 guidelines) and monitor organ histopathology (liver/kidney sections) .
Q. How can researchers leverage computational tools for mechanistic hypothesis generation?
Methodological Answer:
- Pathway Analysis: Use STRING or KEGG to map putative targets (e.g., PI3K/AKT, MAPK) based on kinase inhibition profiles .
- Gene Expression Profiling: RNA-seq on treated vs. untreated cells (e.g., DESeq2 pipeline) to identify differentially expressed genes (FDR <0.05) .
- Network Pharmacology: Construct compound-target-disease networks using Cytoscape to prioritize multi-target hypotheses .
Q. What strategies address low solubility in formulation studies?
Methodological Answer:
- Co-Solvent Systems: Test PEG 400/water or Captisol® solutions for enhanced solubility .
- Nanoformulations: Prepare PLGA nanoparticles (solvent evaporation method) and characterize via DLS (target size: 100–200 nm) .
- Solid Dispersion: Use spray drying with HPMCAS to generate amorphous dispersions; confirm stability via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
